

Spectroscopic Analysis of Flufenoxystrobin: A Technical Guide

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Compound of Interest

Compound Name: *Flufenoxystrobin*

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Introduction

Flufenoxystrobin, a synthetic fungicide from the strobilurin class, is a potent inhibitor of mitochondrial respiration by targeting the Quinone outside (Qo) site of the cytochrome bc1 complex.^[1] Its chemical name is methyl (E)-2-[2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]phenyl]-3-methoxyprop-2-enoate.^[1] The structural integrity and purity of **Flufenoxystrobin** are paramount for its efficacy and safety. This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for its structural elucidation and characterization. Detailed experimental protocols and expected data are presented to aid researchers in its analysis.

Molecular Structure:

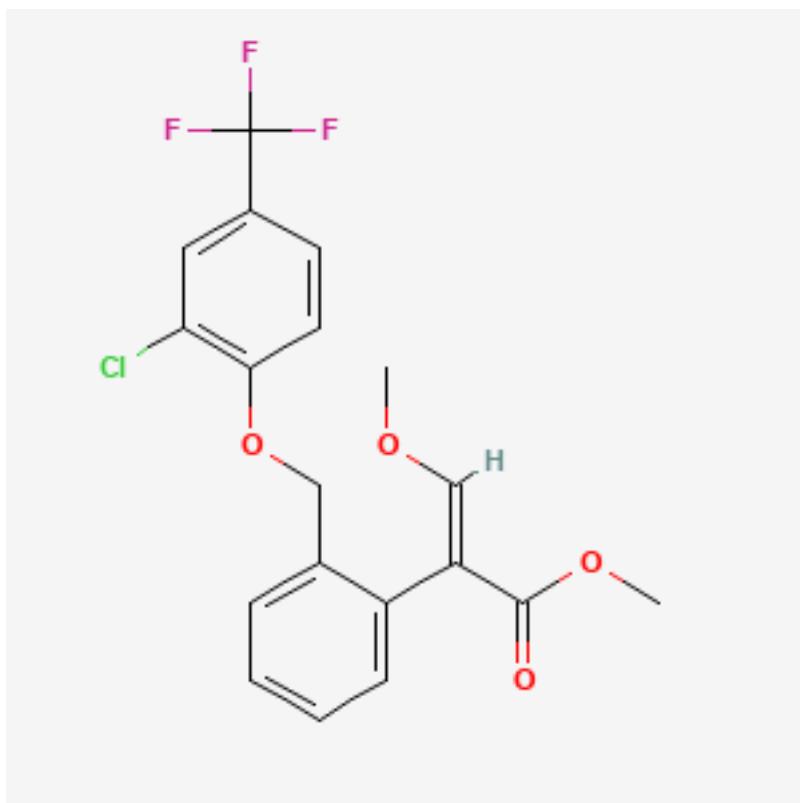


Figure 1. Chemical Structure of **Flufenoxystrobin** ($C_{19}H_{16}ClF_3O_4$).^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of organic molecules.^[2] For **Flufenoxystrobin**, 1H and ^{13}C NMR provide unambiguous evidence for its structure by identifying the chemical environment of each proton and carbon atom.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for **Flufenoxystrobin**, assuming deuterated chloroform ($CDCl_3$) as the solvent.

Table 1: Predicted 1H NMR Spectral Data for **Flufenoxystrobin**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 7.60 - 7.10	Multiplet (m)	7H	Aromatic Protons
~ 7.55	Singlet (s)	1H	Vinylic Proton (-C=CH-OCH ₃)
~ 5.20	Singlet (s)	2H	Methylene Protons (-CH ₂ -O-)
~ 3.85	Singlet (s)	3H	Methoxy Protons (-OCH ₃)
~ 3.75	Singlet (s)	3H	Methyl Ester Protons (-COOCH ₃)

Table 2: Predicted ¹³C NMR Spectral Data for **Flufenoxystrobin**

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~ 168.0	C	Ester Carbonyl (C=O)
~ 160.0 - 115.0	C, CH	Aromatic & Vinylic Carbons
~ 124.0 (q)	C	Trifluoromethyl Carbon (-CF ₃)
~ 65.0	CH ₂	Methylene Carbon (-CH ₂ -O-)
~ 61.0	CH ₃	Methoxy Carbon (-OCH ₃)
~ 52.0	CH ₃	Methyl Ester Carbon (-COOCH ₃)

Experimental Protocol: NMR Analysis

This protocol outlines the standard procedure for acquiring high-quality NMR spectra of **Flufenoxystrobin**.^{[3][4]}

- Sample Preparation:

- Accurately weigh 10-20 mg of **Flufenoxystrobin** for ^{13}C NMR or 2-5 mg for ^1H NMR.[5]
- Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean vial.[5][6]
- To ensure homogeneity, vortex the sample until fully dissolved.
- Filter the solution through a pipette plugged with cotton wool directly into a standard 5 mm NMR tube to remove any particulate matter.[5] The final solvent depth should be about 4 cm.[5]

- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., Bruker 300 MHz, 400 MHz, or 500 MHz).[3]
 - Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Data Acquisition:
 - ^1H NMR:
 - Acquire the spectrum using a standard pulse sequence.
 - Set a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - The spectral window should typically span from -1 to 12 ppm.[4]
 - ^{13}C NMR:
 - Use a proton-decoupled pulse sequence.
 - A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .[2]
 - The spectral window should typically span from -10 to 220 ppm.

- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale. For CDCl_3 , reference the residual solvent peak at δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C .^[7]
 - Integrate the peaks in the ^1H spectrum to determine the relative number of protons.^[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.^[9]

Data Presentation: Predicted IR Data

The table below lists the expected characteristic absorption bands for **Flufenoxystrobin**, with wavenumbers given in cm^{-1} .

Table 3: Predicted IR Absorption Bands for **Flufenoxystrobin**

Wavenumber (cm^{-1})	Intensity	Vibration Type	Functional Group
3100 - 3000	Medium	C-H Stretch	Aromatic & Vinylic
2990 - 2850	Medium-Weak	C-H Stretch	Aliphatic (CH_3 , CH_2)
~ 1715	Strong	C=O Stretch	α,β -Unsaturated Ester
~ 1640	Medium	C=C Stretch	Alkene
1600 - 1450	Medium-Weak	C=C Stretch	Aromatic Ring
1300 - 1100	Strong	C-F Stretch	Trifluoromethyl ($-\text{CF}_3$)
1250 - 1000	Strong	C-O Stretch	Ether & Ester
~ 750	Strong	C-Cl Stretch	Aryl Chloride

Data predicted based on standard IR correlation tables.[10][11]

Experimental Protocol: IR Analysis

This protocol describes the use of an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common method for analyzing solid or liquid samples.[6][12]

- Sample Preparation:

- Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.[6]
- Place a small amount (a few milligrams) of the solid **Flufenoxystrobin** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

- Instrument Setup:

- Use a Fourier Transform Infrared (FTIR) spectrometer.
- Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

- Data Acquisition:

- Acquire the sample spectrum. The typical range is 4000–600 cm^{-1} .[6]
- Co-add multiple scans (e.g., 32 scans) to improve the signal-to-noise ratio.[6]
- Set the spectral resolution to 4 cm^{-1} .[6]

- Data Processing:

- The resulting spectrum will be plotted as percent transmittance (%) or absorbance versus wavenumber (cm^{-1}).

- Identify and label the major absorption bands and compare them with known correlation tables to identify the functional groups.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[14] Tandem MS (MS/MS) experiments reveal the structure of fragments, which helps in confirming the molecular structure.[15]

Data Presentation: Predicted MS Data

The molecular formula of **Flufenoxystrobin** is $C_{19}H_{16}ClF_3O_4$, with a monoisotopic mass of 400.0689 Da.[1]

Table 4: Predicted Mass Spectrometry Data for **Flufenoxystrobin** (Positive ESI Mode)

m/z (Daltons)	Ion Formula	Description
401.0762	$[C_{19}H_{17}ClF_3O_4]^+$	Protonated Molecule $[M+H]^+$
423.0581	$[C_{19}H_{16}ClF_3NaO_4]^+$	Sodium Adduct $[M+Na]^+$
369.0503	$[C_{18}H_{14}ClF_3O_3]^+$	Loss of methanol ($-CH_3OH$) from $[M+H]^+$
341.0551	$[C_{17}H_{14}ClF_3O_2]^+$	Loss of methyl formate ($-HCOOCH_3$) from $[M+H]^+$
193.0132	$[C_7H_4ClF_3O]^+$	Fragment from ether bond cleavage
175.0753	$[C_{11}H_{11}O_2]^+$	Fragment from ether bond cleavage

Fragmentation is initiated when energetically unstable molecular ions dissociate into smaller fragments.[14] The predicted fragments are based on common fragmentation patterns for esters, ethers, and aromatic compounds.[16][17]

Experimental Protocol: LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for analyzing fungicides like **Flufenoxystrobin** in various matrices.[15][18]

- Sample Preparation:

- Prepare a stock solution of **Flufenoxystrobin** in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
- Create a series of working standards by serial dilution to generate a calibration curve (e.g., 1 to 200 ng/mL).[18]
- Prepare the final samples in the initial mobile phase to ensure good peak shape.

- LC System Setup:

- Chromatographic Column: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μ m).[18]
- Mobile Phase: Employ a gradient elution using two solvents:
 - Solvent A: Water with 0.1% formic acid.[18]
 - Solvent B: Acetonitrile with 0.1% formic acid.[18]
- Flow Rate: Set a flow rate of 0.2-0.5 mL/min.[18]
- Injection Volume: 5-10 μ L.[6]

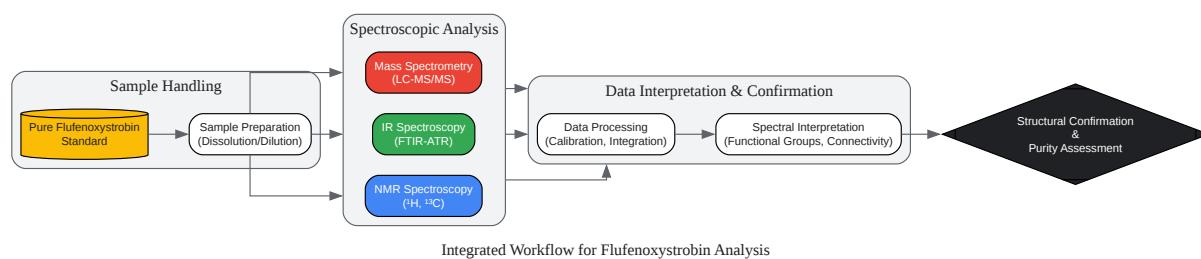
- MS System Setup:

- Use a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for strobilurins.[6][18]
- Source Parameters: Optimize source temperature (~120 °C) and desolvation gas temperature (~500 °C) and flow rate (~1000 L/hour).[6]

- Data Acquisition:
 - Full Scan (MS1): Acquire data over a mass range of m/z 100-600 to identify the protonated molecular ion $[M+H]^+$.
 - Tandem MS (MS/MS): Select the precursor ion (m/z 401.1) for fragmentation. Optimize collision energy to generate a characteristic fragmentation pattern. Acquire data in Selected Reaction Monitoring (SRM) mode for quantitative analysis.[\[18\]](#)
- Data Analysis:
 - Process the chromatograms to identify the retention time of **Flufenoxystrobin**.
 - Analyze the mass spectra to confirm the molecular weight and identify characteristic fragment ions.
 - Use the generated data for structural confirmation or quantification against the calibration curve.

Integrated Spectroscopic Workflow

The combination of NMR, IR, and MS provides complementary information, leading to a confident structural assignment. The logical flow of analysis is depicted below.



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Caption: Logical workflow for the complete spectroscopic characterization of **Flufenoxystrobin**.

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References

- 1. Flufenoxystrobin | C19H16ClF3O4 | CID 59774441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. rsc.org [rsc.org]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. youtube.com [youtube.com]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 12. pubs.acs.org [pubs.acs.org]
- 13. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]
- 18. An LC-MS/MS method for determination of novel fungicide pyraoxystrobin in rat plasma and tissues: Toxicokinetics and tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
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